For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to IKD-8344
Abstract
IKD-8344 is a naturally occurring macrocyclic dilactone with a complex chemical structure, identified as a promising therapeutic candidate due to its diverse biological activities. Isolated from Spirillospora sp., this compound has demonstrated potent cytotoxic, antifungal, and anthelmintic properties in preclinical studies. This document provides a comprehensive technical overview of IKD-8344, including its chemical properties, observed biological activities with corresponding quantitative data, and detailed experimental methodologies. Furthermore, it visualizes the current understanding of its synergistic interactions and experimental workflows.
Introduction
IKD-8344 is a macrodiolide antibiotic originally isolated from an actinomycete species.[1][2][3] Its molecular formula is C48H76O12, and it has a molecular weight of 845.1 g/mol .[1][2] The compound is characterized as a macrocyclic dilactone and has garnered significant interest for its broad spectrum of bioactivity.[1][2][3] This guide synthesizes the available technical data on IKD-8344 to serve as a foundational resource for ongoing research and development efforts.
Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C48H76O12 | [1][2] |
| Molecular Weight | 845.1 g/mol | [2] |
| CAS Number | 129046-69-1 | [1] |
| Class | Macrocyclic Dilactone | [1][2][3] |
| Solubility | Soluble in DMSO, Ethanol, Methanol | [2][3] |
| Storage | -20°C | [1][2] |
Biological Activities and Quantitative Data
IKD-8344 has demonstrated significant activity across three main areas: oncology, mycology, and parasitology. The following tables summarize the key quantitative findings from preclinical research.
Cytotoxic Activity
IKD-8344 exhibits potent cytotoxicity against murine leukemia cells.
| Cell Line | IC50 (ng/mL) | Reference |
| L5178Y Murine Leukemia | 0.54 | [1][3] |
Antifungal Activity
The compound is a selective inhibitor of the mycelial form of Candida albicans.
| Organism | MIC (µg/mL) | Activity | Reference |
| Candida albicans (mycelial form) | 6.25 | Growth Inhibition | [1][2][3] |
Antimicrobial Synergy
IKD-8344 potentiates the activity of polymyxin B against the multidrug-resistant bacterium Burkholderia cenocepacia.
| Organism | Compound Combination | Effect | Reference |
| Burkholderia cenocepacia | IKD-8344 + Polymyxin B | Potentiation of Polymyxin B activity | [1][2] |
Anthelmintic Activity
IKD-8344 has shown activity against the parasitic nematode Trichinella spiralis both in laboratory settings and in living organisms.
| Organism | Activity | Reference |
| Trichinella spiralis | In vitro and in vivo activity | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices and inferences from the available literature.
Cytotoxicity Assay against L5178Y Murine Leukemia Cells
Objective: To determine the half-maximal inhibitory concentration (IC50) of IKD-8344 against L5178Y cells.
Methodology:
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Cell Culture: L5178Y cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
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Compound Preparation: A stock solution of IKD-8344 is prepared in DMSO and serially diluted to various concentrations with the culture medium.
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Assay Procedure:
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Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well.
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The cells are exposed to the serially diluted IKD-8344 concentrations.
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A vehicle control (DMSO) and a positive control (a known cytotoxic agent) are included.
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The plates are incubated for 48-72 hours.
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Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay. The absorbance is read using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antifungal Susceptibility Testing against Candida albicans
Objective: To determine the minimum inhibitory concentration (MIC) of IKD-8344 required to inhibit the mycelial growth of C. albicans.
Methodology:
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Inoculum Preparation: C. albicans is grown in a yeast-promoting medium (e.g., YPD broth) overnight. The cells are then washed and resuspended in a hyphae-inducing medium (e.g., RPMI-1640) to a standardized concentration.
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Microdilution Assay:
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The assay is performed in 96-well microtiter plates.
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IKD-8344 is serially diluted in the hyphae-inducing medium.
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The standardized fungal inoculum is added to each well.
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The plates are incubated at 37°C for 24-48 hours to allow for hyphal growth.
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MIC Determination: The MIC is determined as the lowest concentration of IKD-8344 that causes a significant inhibition of visible mycelial growth compared to the drug-free control well. This can be assessed visually or by measuring the optical density.
Synergy Testing with Polymyxin B against Burkholderia cenocepacia
Objective: To evaluate the synergistic antimicrobial effect of IKD-8344 in combination with polymyxin B.
Methodology:
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Checkerboard Assay:
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A two-dimensional checkerboard dilution is set up in 96-well plates.
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IKD-8344 is serially diluted along the x-axis, and polymyxin B is serially diluted along the y-axis.
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A standardized inoculum of B. cenocepacia is added to each well.
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The plates are incubated at 37°C for 18-24 hours.
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Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction. The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
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FICI ≤ 0.5: Synergy
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0.5 < FICI ≤ 4.0: Additive/Indifference
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FICI > 4.0: Antagonism
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Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the study of IKD-8344.
Caption: Workflow for determining the cytotoxic activity of IKD-8344.
Caption: Synergistic interaction of IKD-8344 and Polymyxin B.
Conclusion
IKD-8344 is a compelling natural product with a range of biological activities that warrant further investigation. Its potent cytotoxic effects against cancer cells, selective inhibition of fungal pathogens, and ability to synergize with existing antibiotics highlight its potential as a versatile therapeutic agent. The detailed experimental protocols and conceptual workflows provided in this guide are intended to facilitate future research into the mechanisms of action and potential clinical applications of IKD-8344. Further studies are essential to elucidate the specific molecular targets and signaling pathways modulated by this compound to fully realize its therapeutic promise.
